6,7-Dihydroxyflavone
CAS No.: 38183-04-9
VCID: VC21334875
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
6,7-Dihydroxyflavone is a flavonoid compound with the chemical formula C15H10O4 and a molecular weight of 254.24 g/mol . It is structurally related to other flavonoids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Despite its potential, detailed research on 6,7-dihydroxyflavone is limited compared to other flavonoids like quercetin or 7,8-dihydroxyflavone. Metabolism and Metabolites6,7-Dihydroxyflavone undergoes metabolic transformations in humans, resulting in metabolites such as (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(6-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid . Understanding these metabolites is crucial for assessing the compound's pharmacokinetics and potential biological effects. Biological ActivitiesWhile specific studies on 6,7-dihydroxyflavone are scarce, flavonoids in general exhibit a range of biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. These activities are often attributed to their ability to interact with cellular signaling pathways and enzymes. Comparison with Other Flavonoids |
---|---|
CAS No. | 38183-04-9 |
Product Name | 6,7-Dihydroxyflavone |
Molecular Formula | C15H10O4 |
Molecular Weight | 254.24 g/mol |
IUPAC Name | 6,7-dihydroxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C15H10O4/c16-11-7-14(9-4-2-1-3-5-9)19-15-8-13(18)12(17)6-10(11)15/h1-8,17-18H |
Standard InChIKey | GSAOUZGPXSGVRS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)O |
Synonyms | 6,7-dihydroxyflavone 7,8-dihydroxyflavone |
PubChem Compound | 5353357 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume